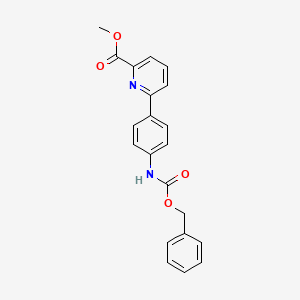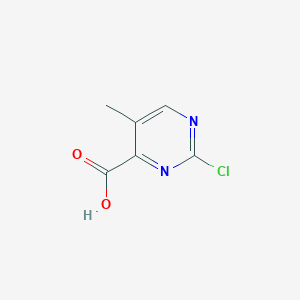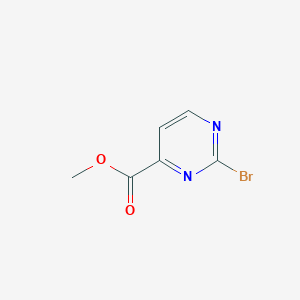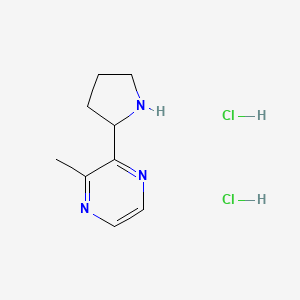
2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride
Descripción general
Descripción
2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride, also known as MPP, is a synthetic molecule used as a research tool in the fields of neuropharmacology and drug discovery. It is a heterocyclic aromatic compound with a pyrazine core and a pyrrolidine moiety. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride is characterized by a pyrazine core and a pyrrolidine moiety. The pyrrolidine ring is a five-membered nitrogen heterocycle . The structure of the molecule is further characterized by sp3 hybridization, contributing to the stereochemistry of the molecule .Chemical Reactions Analysis
While specific chemical reactions involving 2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride are not available, pyrrolidine derivatives are known to undergo various chemical reactions. These include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .Aplicaciones Científicas De Investigación
Food Science Applications
Pyrazines play a critical role in food science, particularly in the generation of flavors through the Maillard reaction. Strategies to control pyrazine generation during food processing can enhance desired flavors or minimize off-flavors and harmful by-products. Research emphasizes the importance of optimizing reaction conditions, utilizing emerging technologies like ultrasound, and exploring new reactants to manage pyrazine formation, applicable in the food industry for flavor control (Yu et al., 2021).
Pharmacological Effects
Pyrazine derivatives have been extensively studied for their diverse pharmacological activities. They have been evaluated as agents with antiproliferative, anti-infective, and cardiovascular effects, among others. Some pyrazine derivatives have achieved clinical use globally, demonstrating the compound class's potential in drug discovery and therapeutic applications (Doležal & Zítko, 2015).
Organic Synthesis and Medicinal Chemistry
The reactivity and utility of pyrazine N-oxides in organic synthesis and catalysis have been highlighted, showcasing their importance in the development of metal complexes, catalyst designs, and drug applications. These derivatives have shown significant bioactivity, including anticancer, antibacterial, and anti-inflammatory properties, indicating their versatility and potential in medicinal chemistry (Li et al., 2019).
Direcciones Futuras
The pyrrolidine ring, a key component of 2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride, is a versatile scaffold in drug discovery . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles . Further studies on the anti-fibrotic activity of similar compounds are also being conducted .
Propiedades
IUPAC Name |
2-methyl-3-pyrrolidin-2-ylpyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-7-9(12-6-5-10-7)8-3-2-4-11-8;;/h5-6,8,11H,2-4H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZVYYOVUAMDHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Nitrothiazolo[4,5-b]pyridin-2-amine](/img/structure/B1427712.png)
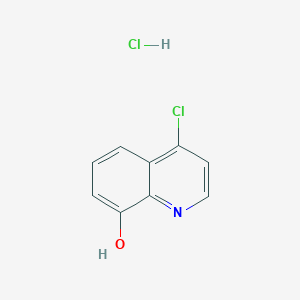
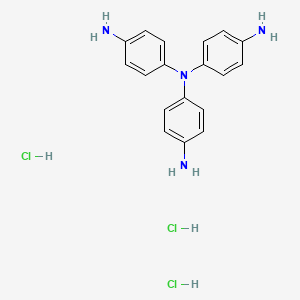
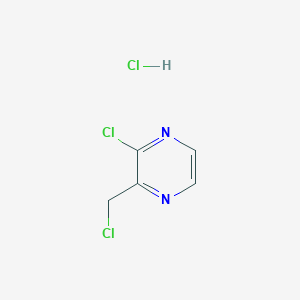
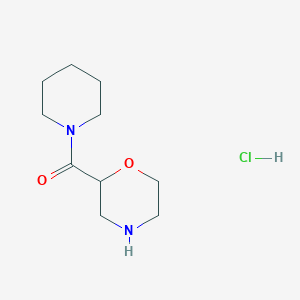
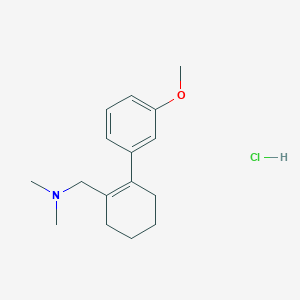

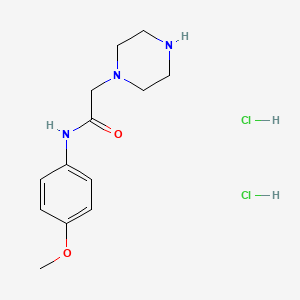
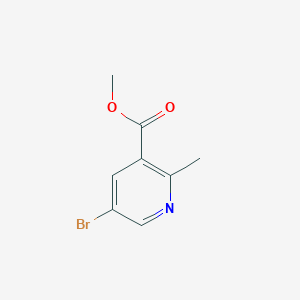

![6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1427728.png)
